1-[(2S,3S,4S)-1,4-dimethyl-3-phenylazetidin-2-yl]pentan-1-one
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Overview
Description
1-[(2S,3S,4S)-1,4-dimethyl-3-phenylazetidin-2-yl]pentan-1-one is a complex organic compound characterized by its unique azetidine ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2S,3S,4S)-1,4-dimethyl-3-phenylazetidin-2-yl]pentan-1-one typically involves the formation of the azetidine ring followed by functionalization to introduce the phenyl and pentanone groups. One common method involves the cyclization of a suitable precursor under acidic or basic conditions to form the azetidine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
1-[(2S,3S,4S)-1,4-dimethyl-3-phenylazetidin-2-yl]pentan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The azetidine ring and phenyl group can undergo substitution reactions to introduce new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and organometallic compounds are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
1-[(2S,3S,4S)-1,4-dimethyl-3-phenylazetidin-2-yl]pentan-1-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-[(2S,3S,4S)-1,4-dimethyl-3-phenylazetidin-2-yl]pentan-1-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 1-[(2S,3S,4S)-1,4-dimethyl-3-phenylazetidin-2-yl]butan-1-one
- 1-[(2S,3S,4S)-1,4-dimethyl-3-phenylazetidin-2-yl]hexan-1-one
Uniqueness
1-[(2S,3S,4S)-1,4-dimethyl-3-phenylazetidin-2-yl]pentan-1-one is unique due to its specific azetidine ring structure and the presence of both phenyl and pentanone groups. This combination of features gives it distinct chemical and biological properties compared to similar compounds .
Properties
CAS No. |
917967-45-4 |
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Molecular Formula |
C16H23NO |
Molecular Weight |
245.36 g/mol |
IUPAC Name |
1-[(2S,3S,4S)-1,4-dimethyl-3-phenylazetidin-2-yl]pentan-1-one |
InChI |
InChI=1S/C16H23NO/c1-4-5-11-14(18)16-15(12(2)17(16)3)13-9-7-6-8-10-13/h6-10,12,15-16H,4-5,11H2,1-3H3/t12-,15+,16+/m0/s1 |
InChI Key |
OOUUVUBECHSLSA-APHBMKBZSA-N |
Isomeric SMILES |
CCCCC(=O)[C@@H]1[C@H]([C@@H](N1C)C)C2=CC=CC=C2 |
Canonical SMILES |
CCCCC(=O)C1C(C(N1C)C)C2=CC=CC=C2 |
Origin of Product |
United States |
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